1-Methyl-N(4)-hydroxycytosine

概要

説明

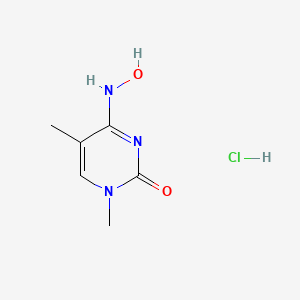

1-Methyl-N(4)-hydroxycytosine is a modified nucleobase derived from cytosine, one of the four main bases found in DNA and RNA. This compound features a methyl group attached to the nitrogen atom at position 1 and a hydroxyl group attached to the nitrogen atom at position 4. These modifications can significantly alter the chemical properties and biological functions of the base, making it a subject of interest in various fields of research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N(4)-hydroxycytosine typically involves the methylation of cytosine followed by hydroxylation. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The hydroxylation step can be achieved using hydrogen peroxide in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions: 1-Methyl-N(4)-hydroxycytosine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of 1-Methyl-N(4)-oxocytosine.

Reduction: Regeneration of this compound.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学的研究の応用

Synthesis and Structural Properties

1-Methyl-N(4)-hydroxycytosine can be synthesized through several chemical methods that typically involve modifying cytosine derivatives. The compound crystallizes in a triclinic space group, revealing insights into its conformational properties. The crystal structure analysis indicates that the compound exhibits specific hydrogen bonding patterns that influence its biological activity .

Incorporation into RNA

One of the notable applications of this compound is its incorporation into RNA transcripts. Studies have shown that this analogue can be efficiently incorporated by various RNA polymerases, including T3, T7, and SP6. When incorporated into HIV-1 TAR RNA transcripts, it maintains characteristics similar to wild-type RNA, such as comparable melting temperatures and circular dichroism spectra . This property suggests its potential utility in designing modified RNA molecules for therapeutic purposes.

Antiviral Activity

The antiviral properties of this compound are particularly relevant in the context of emerging viral infections. Its structural similarity to N(4)-hydroxycytidine (NHC), which has been approved for treating COVID-19, highlights its potential as an antiviral agent. NHC acts by inducing lethal mutations in viral RNA through a mechanism involving tautomeric forms of the nucleoside that disrupt normal viral replication processes . The incorporation of this compound into viral genomes could similarly lead to increased mutation rates and reduced viral loads.

Epigenetic Modifications

Research has indicated that hydroxymethylation of DNA, which includes modifications involving compounds like this compound, plays a critical role in epigenetic regulation. The presence of hydroxy groups can influence gene expression and cellular differentiation processes. Studies have demonstrated that hydroxymethylcytosine derivatives can affect the binding affinity of methyl-CpG binding proteins, potentially altering gene expression profiles during development and disease states .

Case Study 1: HIV-1 TAR RNA Modification

In a study examining the effects of incorporating this compound into HIV-1 TAR RNA, researchers found that the modified transcripts retained functional characteristics similar to unmodified transcripts. This finding implies that such modifications could be used to design new antiviral strategies targeting HIV replication .

Case Study 2: Antiviral Efficacy Against SARS-CoV-2

Recent investigations into the antiviral efficacy of N(4)-hydroxycytidine analogues have shown promising results against SARS-CoV-2. Although this compound has not yet been directly tested against this virus, its structural analogues exhibit significant inhibition of viral replication in vitro, suggesting that similar studies could validate its efficacy .

作用機序

The mechanism of action of 1-Methyl-N(4)-hydroxycytosine involves its incorporation into DNA or RNA, where it can affect base pairing and hydrogen bonding. This can lead to changes in the structure and function of nucleic acids, influencing processes such as transcription and replication. The compound may also interact with specific enzymes and proteins involved in DNA repair and modification.

類似化合物との比較

5-Methylcytosine: Another methylated form of cytosine, commonly found in DNA and associated with gene silencing.

N(4)-Hydroxycytosine: Similar to 1-Methyl-N(4)-hydroxycytosine but without the methyl group at position 1.

1-Methylcytosine: Lacks the hydroxyl group at position 4.

Uniqueness: this compound is unique due to the presence of both a methyl and a hydroxyl group, which can lead to distinct chemical and biological properties. This dual modification can influence its interactions with other molecules and its stability within nucleic acids.

生物活性

1-Methyl-N(4)-hydroxycytosine (1-mOH(4)C) is a modified nucleobase derived from cytosine. Its biological activity has garnered attention in various fields, including pharmacology and molecular biology, due to its potential roles in cellular processes and therapeutic applications. This article explores the biological activity of 1-mOH(4)C, detailing its mechanisms of action, biochemical properties, and relevant case studies.

This compound primarily functions through its interaction with nucleic acids and proteins. Its structural modifications influence DNA and RNA stability, as well as their interactions with enzymes involved in replication and transcription.

Target Interactions

- DNA Polymerases : 1-mOH(4)C can be incorporated into DNA during replication, potentially affecting fidelity and leading to mutations.

- RNA Polymerases : The presence of this modified base in RNA can alter transcriptional efficiency and stability.

Structural Characteristics

This compound is characterized by:

- A methyl group at the N(1) position.

- A hydroxyl group at the N(4) position, which enhances hydrogen bonding capabilities.

Stability and Reactivity

- Stability : The compound exhibits stability under physiological conditions but may undergo hydrolysis under extreme pH levels.

- Reactivity : It can participate in reactions leading to the formation of adducts with other biomolecules, influencing cellular signaling pathways.

Pharmacological Potential

Recent studies have highlighted the potential pharmacological applications of 1-mOH(4)C, particularly in cancer therapy. Its ability to modify nucleic acid interactions presents opportunities for targeted drug design.

Case Studies

- Antitumor Activity : In vitro studies demonstrated that derivatives of 1-mOH(4)C exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through DNA damage pathways .

- Antiviral Properties : Research indicates that 1-mOH(4)C derivatives may inhibit viral replication by interfering with viral RNA synthesis . This suggests a potential application in antiviral drug development.

- Gene Regulation : The incorporation of 1-mOH(4)C into RNA has been shown to modulate gene expression levels, indicating its role as a regulatory element in gene therapy applications .

Data Table: Biological Activities of this compound Derivatives

特性

IUPAC Name |

4-(hydroxyamino)-1,5-dimethylpyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-4-3-9(2)6(10)7-5(4)8-11;/h3,11H,1-2H3,(H,7,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZIXXDZGQRDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NO)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229141 | |

| Record name | 1-Methyl-N(4)-hydroxycytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78529-89-2 | |

| Record name | 1-Methyl-N(4)-hydroxycytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078529892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-N(4)-hydroxycytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。